2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a pyridine ring and a cyclopropane-fused isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a pyridine derivative with an appropriate cyclopropane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives .
Scientific Research Applications
2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)ethanamine: A related compound with a simpler structure, used in similar applications.
N-(6-methylpyridin-2-yl)-2-nitrobenzamide: Another compound with a pyridine ring, used in medicinal chemistry.
Uniqueness
2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its cyclopropane-fused isoindole structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1212220-96-6 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(6-methylpyridin-2-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C17H16N2O2/c1-8-3-2-4-13(18-8)19-16(20)14-9-5-6-10(12-7-11(9)12)15(14)17(19)21/h2-6,9-12,14-15H,7H2,1H3 |
InChI Key |
RSOCNUKPESVLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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